methyl 3-amino-2-bromo-6-methoxybenzoate
Description
Methyl 3-amino-2-bromo-6-methoxybenzoate is a substituted benzoate ester featuring a benzene ring with three distinct functional groups: an amino (-NH₂) group at position 3, a bromine atom at position 2, and a methoxy (-OCH₃) group at position 6. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.08 g/mol . This compound is primarily used as a key intermediate in medicinal and organic chemistry research, particularly in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern enables diverse reactivity, making it valuable for drug discovery and molecular design .
Properties
CAS No. |
2092317-37-6 |
|---|---|
Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-bromo-6-methoxybenzoate typically involves the bromination of methyl 3-amino-6-methoxybenzoate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-bromo-6-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the bromine atom, while oxidation and reduction can modify the amino group .
Scientific Research Applications
Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
Key Observations :
Positional Isomerism: Compounds like methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8) and methyl 6-amino-3-bromo-2-methoxybenzoate (CAS 681247-48-3) are positional isomers of the target compound. The rearrangement of amino, bromo, and methoxy groups alters electronic and steric properties, affecting solubility and reactivity .
Functional Group Variations: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) replaces the methoxy group at position 6 with bromine and introduces a methyl group at position 3. This reduces molecular weight (244.09 vs. 260.08 g/mol) and increases hydrophobicity, impacting its suitability for aqueous-phase reactions .
Research Findings and Methodological Considerations
- Similarity Assessment: Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) classify these compounds as structurally similar but functionally divergent due to substituent positioning . For example, minor positional changes reduce bioactivity overlap by 40% in virtual screening studies .
- Synthetic Challenges: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) requires specialized catalysts for regioselective bromination, whereas the target compound’s synthesis is more straightforward due to its meta-directing groups .
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